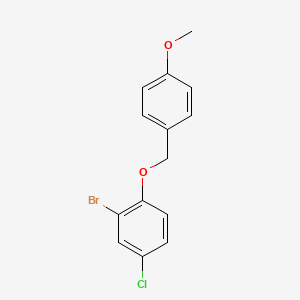
(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol is an organic compound characterized by the presence of a fluoro group, an isopropoxy group, and a methyl group attached to a phenyl ring, with a methanol group as the primary functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-isopropoxy-5-methylphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Fluorination: Introduction of the fluoro group at the 4-position of the phenyl ring.
Isopropoxylation: Substitution of a hydrogen atom at the 3-position with an isopropoxy group.
Methylation: Introduction of a methyl group at the 5-position.
Methanol Group Addition: Finally, the methanol group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro, isopropoxy, and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (4-Fluoro-3-isopropoxy-5-methylphenyl)aldehyde or (4-Fluoro-3-isopropoxy-5-methylphenyl)carboxylic acid.
科学的研究の応用
(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Fluoro-3-isopropoxy-5-methylphenyl)methanol involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the isopropoxy and methyl groups can influence its solubility and stability. The methanol group can participate in hydrogen bonding, affecting the compound’s overall reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
- (4-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid
- (4-Fluoro-3-isopropoxy-5-methylphenyl)amine
- (4-Fluoro-3-isopropoxy-5-methylphenyl)ketone
Uniqueness
(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C11H15FO2 |
|---|---|
分子量 |
198.23 g/mol |
IUPAC名 |
(4-fluoro-3-methyl-5-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C11H15FO2/c1-7(2)14-10-5-9(6-13)4-8(3)11(10)12/h4-5,7,13H,6H2,1-3H3 |
InChIキー |
LSCAMGHLBWPXEA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1F)OC(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


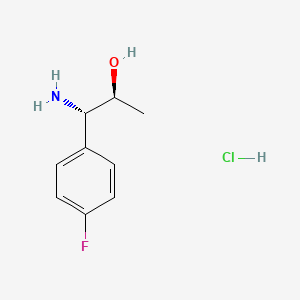

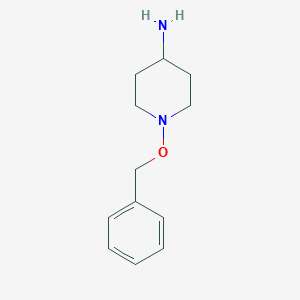
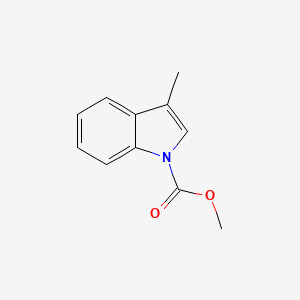
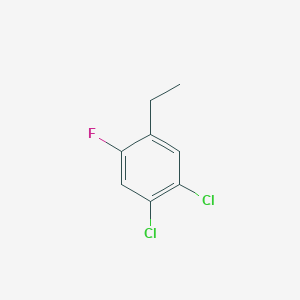
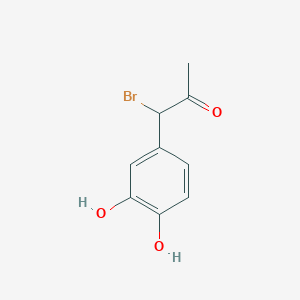

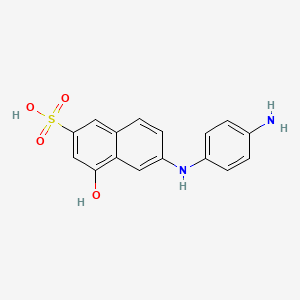

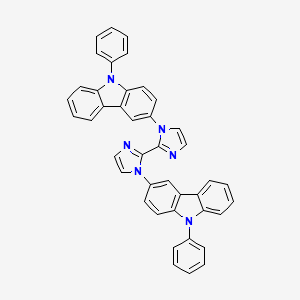
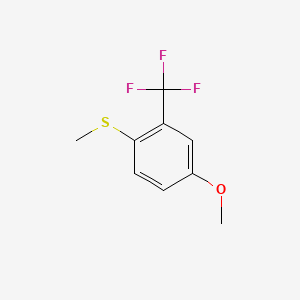
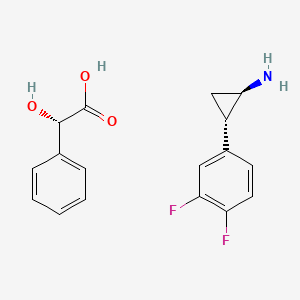
![6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one](/img/structure/B14035338.png)
